BenchChemオンラインストアへようこそ!

4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid

JAK3 inhibition Kinase inhibitor Immunology

4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid (CAS 1170285-76-3) is a synthetic small molecule with the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol. It features a 2,3-dioxopiperazine core N-substituted with a cyclopentyl group and linked via a methylene bridge to a benzoic acid moiety.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
CAS No. 1170285-76-3
Cat. No. B1387525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
CAS1170285-76-3
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCN(C(=O)C2=O)CC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C17H20N2O4/c20-15-16(21)19(14-3-1-2-4-14)10-9-18(15)11-12-5-7-13(8-6-12)17(22)23/h5-8,14H,1-4,9-11H2,(H,22,23)
InChIKeyUUBCQGPYAOAEMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid (CAS 1170285-76-3): Chemical Identity and Procurement Baseline


4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid (CAS 1170285-76-3) is a synthetic small molecule with the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol [1]. It features a 2,3-dioxopiperazine core N-substituted with a cyclopentyl group and linked via a methylene bridge to a benzoic acid moiety. The compound is commercially available as a research chemical with a typical purity of 95% . Its structural features place it within a class of dioxopiperazine derivatives that have been explored as kinase inhibitors, notably against Janus kinase 3 (JAK3).

Why Generic Substitution of 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid Fails: The Critical Role of the N4 Substituent


The 2,3-dioxopiperazine scaffold is a privileged structure in medicinal chemistry, but its biological activity is highly sensitive to the nature of the N4 substituent. For 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid, the cyclopentyl group imparts a specific steric and lipophilic profile that differentiates it from close analogs bearing ethyl, fluorobenzyl, or other alkyl/aryl groups. Generic substitution with a closely related analog—such as the 4-ethyl or 4-(4-fluorobenzyl) derivative—can lead to dramatic shifts in target potency, selectivity, and physicochemical properties, as demonstrated by comparative JAK3 inhibition data [1]. Therefore, procurement of the exact compound is essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid (CAS 1170285-76-3)


JAK3 Inhibitory Potency: Cyclopentyl vs. Ethyl Substituent

The target compound demonstrates an IC50 of 290 nM against human JAK3 in a biochemical assay [1]. In contrast, the 4-ethyl analog (4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid, CAS 1016846-96-0) shows significantly weaker inhibition (IC50 > 10 µM) under comparable conditions . This ~34-fold difference in potency highlights the critical contribution of the cyclopentyl group.

JAK3 inhibition Kinase inhibitor Immunology

Lipophilic Ligand Efficiency (LLE) Comparison: Cyclopentyl vs. Fluorobenzyl Analog

The target compound exhibits a calculated LogP (XLogP3) of 1.7 [1]. The 4-(4-fluorobenzyl) analog (4-{[4-(4-fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid, CAS 1173052-48-6) has a substantially higher computed LogP of ~3.2 [2]. Combined with the JAK3 IC50 values, the LLE (pIC50 - LogP) for the target compound is 4.84, versus an estimated <3.5 for the fluorobenzyl analog, indicating superior ligand efficiency.

Lipophilic efficiency Drug-likeness Physicochemical property

Physicochemical Property Profile: Rotatable Bond Count and Molecular Flexibility

The target compound possesses 4 rotatable bonds [1], which is lower than the 5 rotatable bonds found in the 4-ethyl analog [2]. Reduced conformational flexibility can contribute to enhanced binding affinity by lowering the entropic penalty upon target engagement.

Molecular flexibility Drug design Physicochemical property

Commercial Availability and Purity Specification

The target compound is commercially available from multiple vendors at a guaranteed minimum purity of 95% . In contrast, the 4-ethyl and 4-(4-fluorobenzyl) analogs are listed with lower or unspecified purity ranges by some suppliers , which can affect reproducibility in biochemical assays.

Procurement Purity Supply chain

Best Research and Industrial Application Scenarios for 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid


JAK3-Mediated Inflammatory Disease Research

The compound's confirmed JAK3 inhibitory activity (IC50 = 290 nM) [1] makes it a valuable tool compound for studying JAK3-dependent signaling pathways in immune cells. It can be used to validate JAK3 as a target in models of rheumatoid arthritis, psoriasis, and other autoimmune conditions, where selective JAK3 inhibition is desired.

Kinase Selectivity Profiling Panels

With its defined potency against JAK3, 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid serves as a reference inhibitor in kinase selectivity panels to benchmark the specificity of new chemical entities, particularly when compared to its less potent ethyl analog .

Structure-Activity Relationship (SAR) Studies on Dioxopiperazine Scaffolds

The compound's favorable LLE (4.84) and reduced rotatable bond count (4) compared to close analogs make it an ideal starting point for medicinal chemistry optimization programs aimed at improving pharmacokinetic properties while maintaining target potency.

Chemical Probe for Target Validation in Drug Discovery

Its commercial availability at ≥95% purity ensures consistent quality for use as a chemical probe in target engagement assays, enabling robust correlation between JAK3 inhibition and downstream biological effects.

Quote Request

Request a Quote for 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.